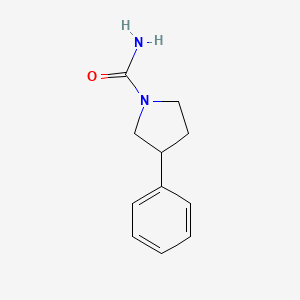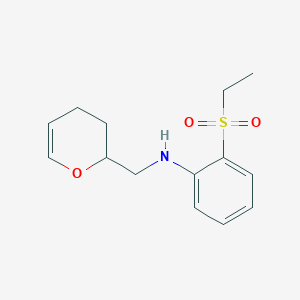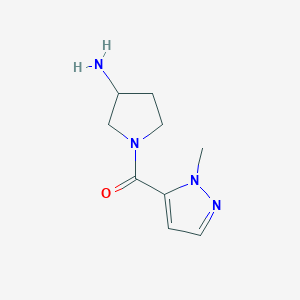
3-Phenylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpyrrolidine-1-carboxamide, also known as PPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPC is a cyclic amide that contains a pyrrolidine ring with a phenyl group attached to it. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
3-Phenylpyrrolidine-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3-Phenylpyrrolidine-1-carboxamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. 3-Phenylpyrrolidine-1-carboxamide has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In drug discovery, 3-Phenylpyrrolidine-1-carboxamide has been used as a scaffold for the development of novel drugs. In material science, 3-Phenylpyrrolidine-1-carboxamide has been used as a building block for the synthesis of various polymers and materials.
Mécanisme D'action
3-Phenylpyrrolidine-1-carboxamide has been shown to act as a modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 3-Phenylpyrrolidine-1-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Phenylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 3-Phenylpyrrolidine-1-carboxamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. 3-Phenylpyrrolidine-1-carboxamide has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-Phenylpyrrolidine-1-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and well-characterized mechanism of action. However, 3-Phenylpyrrolidine-1-carboxamide also has some limitations, including its poor solubility in water and its potential to interact with other drugs or compounds.
Orientations Futures
There are several future directions for the study of 3-Phenylpyrrolidine-1-carboxamide. One potential direction is the development of novel drugs based on the 3-Phenylpyrrolidine-1-carboxamide scaffold. Another direction is the investigation of the potential therapeutic applications of 3-Phenylpyrrolidine-1-carboxamide in various diseases, including neurodegenerative disorders and inflammatory diseases. Additionally, the development of new synthesis methods for 3-Phenylpyrrolidine-1-carboxamide and the investigation of its properties as a building block for materials and polymers are also potential future directions.
In conclusion, 3-Phenylpyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Phenylpyrrolidine-1-carboxamide have been discussed in this paper. The study of 3-Phenylpyrrolidine-1-carboxamide has the potential to lead to the development of novel drugs and materials, as well as the discovery of new therapeutic applications for various diseases.
Méthodes De Synthèse
3-Phenylpyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of phenylacetic acid with pyrrolidine in the presence of a dehydrating agent. Another method involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride, which is then reacted with pyrrolidine to form 3-Phenylpyrrolidine-1-carboxamide. The synthesis of 3-Phenylpyrrolidine-1-carboxamide has also been achieved using a one-pot reaction of phenylacetic acid, pyrrolidine, and acetic anhydride.
Propriétés
IUPAC Name |
3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)13-7-6-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICMSFWWLMBEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)

![2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7554437.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)

